An In-depth Technical Guide to the Molecular Structure of 2-(2-Bromophenyl)-1-cyclopropylethan-1-one
An In-depth Technical Guide to the Molecular Structure of 2-(2-Bromophenyl)-1-cyclopropylethan-1-one
Introduction
For researchers, scientists, and professionals engaged in drug development, a profound understanding of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive technical overview of the molecular structure of 2-(2-Bromophenyl)-1-cyclopropylethan-1-one, a compound of interest for its potential applications in medicinal chemistry and as a versatile synthetic intermediate. We will delve into a robust synthetic protocol, detailed methodologies for its structural elucidation via spectroscopic and crystallographic techniques, and an expert interpretation of the expected data. This document is structured to not only present factual information but also to impart the strategic rationale behind the experimental choices, empowering researchers to apply these principles in their own work.
Chemical Identity and Properties
A foundational understanding of the target molecule begins with its fundamental chemical properties.
| Property | Value | Source |
| IUPAC Name | 2-(2-Bromophenyl)-1-cyclopropylethan-1-one | N/A |
| CAS Number | 952722-66-6 | N/A |
| Molecular Formula | C₁₁H₁₁BrO | N/A |
| Molecular Weight | 239.11 g/mol | N/A |
| Canonical SMILES | C1CC1C(=O)CC2=CC=CC=C2Br | N/A |
| InChI Key | BYVKUXNQXYWCCC-UHFFFAOYSA-N | N/A |
Synthesis and Purification: A Strategic Approach
The synthesis of 2-(2-Bromophenyl)-1-cyclopropylethan-1-one can be strategically approached in two key stages: the formation of the core ketone structure and the subsequent selective bromination. A plausible and efficient route involves a Friedel-Crafts acylation followed by a radical bromination.
Part 1: Synthesis of 1-cyclopropyl-2-phenylethan-1-one via Friedel-Crafts Acylation
The initial step involves the formation of the carbon skeleton through a Friedel-Crafts acylation of benzene with 2-cyclo-propanecarbonyl chloride. This electrophilic aromatic substitution is a classic and reliable method for generating aryl ketones.[1]
Experimental Protocol:
-
Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents).
-
Solvent and Reactant Addition: Add dry benzene (10 equivalents, serving as both reactant and solvent) to the flask. Cool the mixture to 0 °C in an ice bath.
-
Acylating Agent Addition: Slowly add cyclopropanecarbonyl chloride (1.0 equivalent) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will quench the reaction and dissolve the aluminum salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 1-cyclopropyl-2-phenylethan-1-one.
Part 2: α-Bromination of 1-cyclopropyl-2-phenylethan-1-one
The second stage introduces the bromine atom at the benzylic position. A radical bromination using N-bromosuccinimide (NBS) and a radical initiator is the method of choice for this selective transformation.
Experimental Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the crude 1-cyclopropyl-2-phenylethan-1-one (1.0 equivalent) in carbon tetrachloride (CCl₄).
-
Reagent Addition: Add N-bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of benzoyl peroxide (BPO, 0.05 equivalents).
-
Reaction Conditions: Reflux the mixture under a nitrogen atmosphere, with irradiation from a tungsten lamp to facilitate radical initiation, for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product, 2-(2-Bromophenyl)-1-cyclopropylethan-1-one, is then purified by flash column chromatography.
Purification by Flash Column Chromatography
Flash column chromatography is an efficient method for purifying the target compound from any remaining starting material or byproducts.
Protocol:
-
Column Packing: A silica gel column is packed using a slurry of silica gel in a non-polar solvent like hexane.
-
Sample Loading: The crude product is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel. The solvent is then evaporated, and the dry silica gel with the adsorbed compound is carefully added to the top of the column.
-
Elution: The product is eluted using a gradient of ethyl acetate in hexane. A typical starting gradient would be 2% ethyl acetate in hexane, gradually increasing to 10% ethyl acetate.[2] For aromatic ketones, a solvent system of toluene and ethyl acetate can also be effective in achieving good separation.[3]
-
Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Final Concentration: The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified 2-(2-Bromophenyl)-1-cyclopropylethan-1-one.
Structural Elucidation: A Multi-faceted Approach
The definitive determination of the molecular structure of 2-(2-Bromophenyl)-1-cyclopropylethan-1-one requires a combination of spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.[4]
Workflow for NMR Analysis:
Caption: Workflow for NMR-based structural elucidation.
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and effective solvent for many organic compounds, including aromatic ketones, due to its good dissolving power and relatively simple residual peak.[5][6] Other solvents like deuterated acetone (acetone-d₆) or deuterated dimethyl sulfoxide (DMSO-d₆) can be used if solubility in CDCl₃ is an issue.[7][8]
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):
-
δ 7.60-7.20 (m, 4H): This multiplet region corresponds to the four protons on the aromatic ring. The bromine substituent will influence their chemical shifts and coupling patterns.
-
δ 3.80 (s, 2H): A singlet corresponding to the two methylene protons (CH₂) adjacent to the carbonyl group and the aromatic ring.
-
δ 2.50 (m, 1H): A multiplet for the methine proton of the cyclopropyl ring.
-
δ 1.20-0.90 (m, 4H): A complex multiplet for the four methylene protons of the cyclopropyl ring.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):
-
δ ~200: The carbonyl carbon (C=O).
-
δ ~135-125: The six carbons of the aromatic ring. The carbon bearing the bromine atom will be shifted to a higher field (lower ppm) compared to the others.
-
δ ~45: The methylene carbon (CH₂) adjacent to the carbonyl and aromatic ring.
-
δ ~20: The methine carbon of the cyclopropyl ring.
-
δ ~10: The two equivalent methylene carbons of the cyclopropyl ring.
Interpretation of 2D NMR Spectra:
-
COSY (Correlation Spectroscopy): Will show correlations between coupled protons, confirming the connectivity within the aromatic ring and the cyclopropyl group.
-
HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton to its directly attached carbon, allowing for unambiguous assignment of the protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Will show correlations between protons and carbons that are two or three bonds away. This is crucial for confirming the connection between the ethyl-ketone chain and the aromatic and cyclopropyl rings. For instance, correlations from the methylene protons (δ ~3.80) to the aromatic carbons and the carbonyl carbon will be observed.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.[9]
Experimental Protocol (Electron Ionization - Mass Spectrometry):
-
Sample Introduction: A dilute solution of the purified compound in a volatile solvent (e.g., methanol or dichloromethane) is injected into the mass spectrometer.
-
Ionization: The sample is vaporized and bombarded with high-energy electrons, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured, generating a mass spectrum.
Expected Fragmentation Pattern:
The mass spectrum of 2-(2-Bromophenyl)-1-cyclopropylethan-1-one is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in a nearly 1:1 ratio), resulting in two peaks of similar intensity at m/z 238 and 240.[10][11]
Key Predicted Fragment Ions:
-
m/z 238/240 [M]⁺: The molecular ion.
-
m/z 183/185: Loss of the cyclopropyl group ([M - C₃H₅]⁺).
-
m/z 155/157: Loss of the cyclopropylcarbonyl group ([M - C₄H₅O]⁺).
-
m/z 69: The cyclopropylcarbonyl cation ([C₄H₅O]⁺).
-
m/z 41: The cyclopropyl cation ([C₃H₅]⁺).
Fragmentation Pathway Diagram:
Caption: Predicted major fragmentation pathways in EI-MS.
Single-Crystal X-ray Crystallography
For an unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and stereochemistry, single-crystal X-ray crystallography is the gold standard.[5][7][12][13]
Protocol for Crystal Growth:
High-quality single crystals are essential for a successful X-ray diffraction experiment. Slow evaporation of a saturated solution is a common and effective method.
-
Solvent Selection: The ideal solvent is one in which the compound is moderately soluble. A good starting point is a mixture of a good solvent (e.g., dichloromethane or ethyl acetate) and a poor solvent (e.g., hexane or pentane).[14]
-
Preparation of a Saturated Solution: Dissolve the purified compound in a minimal amount of the chosen solvent or solvent mixture, gently warming if necessary to achieve full dissolution.
-
Slow Evaporation: Filter the solution into a clean vial, cover it loosely with a cap or parafilm with a few needle holes, and leave it undisturbed in a vibration-free environment.
-
Crystal Formation: Over several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, and crystals may form.
Data Collection and Structure Refinement Workflow:
Caption: Workflow for single-crystal X-ray crystallography.
Expected Structural Features:
The crystal structure would reveal the precise bond lengths and angles of the 2-bromophenyl and cyclopropylcarbonyl moieties. It would also provide information on the torsion angles, defining the conformation of the molecule in the solid state, and any intermolecular interactions, such as halogen bonding or π-stacking, that might be present in the crystal lattice.
Conclusion
This in-depth technical guide provides a comprehensive framework for the synthesis, purification, and detailed structural characterization of 2-(2-Bromophenyl)-1-cyclopropylethan-1-one. By integrating established synthetic methodologies with advanced analytical techniques, researchers can confidently prepare and unequivocally determine the molecular structure of this and similar compounds. The provided protocols and expected data serve as a valuable resource for scientists in drug discovery and development, enabling them to further explore the potential of this and related molecular scaffolds. The emphasis on the rationale behind experimental choices is intended to foster a deeper understanding and empower researchers to tackle similar challenges in their own work.
References
-
Gandhi, S. (n.d.). X-ray crystallographic investigations of significant chalcone derivatives. AbeBooks. Retrieved from [Link]
- Borane, N., Deshmukh, A. G., Oza, N. H., Boddula, R., & Patel, P. N. (2023). Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies. European Journal of Chemistry, 14, 297-302.
-
(2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. Retrieved from [Link]
-
Avance Beginners Guide - Solvent Selection. (n.d.). Bruker. Retrieved from [Link]
-
NMR Solvents. (n.d.). Isotope Science. Retrieved from [Link]
-
(2018, December 7). NMR solvent selection - that also allows sample recovery. BioChromato. Retrieved from [Link]
-
(2015, April 28). Crystal Growing Tips. University of Florida. Retrieved from [Link]
-
(n.d.). Chromatography: Solvent Systems For Flash Column. University of Rochester. Retrieved from [Link]
-
(2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]
-
(n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. National Center for Biotechnology Information. Retrieved from [Link]
-
(n.d.). Crystal Growing Tips and Methods. University of Pennsylvania. Retrieved from [Link]
-
(2023, January 23). How does solvent choice impact flash column chromatography performance? Biotage. Retrieved from [Link]
- (n.d.). Preparation method of cyclopropyl-2-bromo-2-(2-fluorophenyl) ethanone. Google Patents.
- (n.d.). Synthesis method for alpha-bromo-aromatic ketone compounds. Google Patents.
-
(2025, June 12). Adding toluene/other aromatic to solvent system for flash chromatography to separate coeluting aromatic compounds. Reddit. Retrieved from [Link]
-
(2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]
-
(n.d.). 2-Bromo-1-cyclopropylethan-1-one. PubChem. Retrieved from [Link]
- (n.d.). Preparation method of 2-halogenated-2-(2-fluorophenyl)-1-cyclopropylethanone. Google Patents.
-
(n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
(2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. Retrieved from [Link]
-
(2022, November 22). mass spectrum & fragmentation of 1-bromobutane. YouTube. Retrieved from [Link]
-
(n.d.). 1-Cyclopropylethanone. ATB. Retrieved from [Link]
-
(n.d.). Synthetic Methods towards 1-Substituted Cyclopropylamines. University of Toronto. Retrieved from [Link]
-
(2025, April 30). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. PubMed. Retrieved from [Link]
-
(n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. DTIC. Retrieved from [Link]
-
(2025, November 10). Fragmentation pattern and interpretation in mass spectrometry MCQs With Answer. Pharm D, GPAT, NIPER, DI, Pharmacist Exam. Retrieved from [Link]
-
(n.d.). 13 C NMR. All About Drugs. Retrieved from [Link]
-
(n.d.). (R)-2-cyclopropyl-8-(2-methylpyrrolidin-1-yl)-2,3,4,5-tetrahydrobenzo[b][5][7][12]oxathiazocine 1,1-dioxide. Beilstein Journals. Retrieved from [Link]
-
(n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal. Retrieved from [Link]
-
(2014, June 29). Solved Construct a simulated proton-decoupled 13C NMR. Chegg.com. Retrieved from [Link]
-
(n.d.). Interpretation of 2D NMR Spectra. Agilent. Retrieved from [Link]
Sources
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Turkish Computational and Theoretical Chemistry » Submission » Density Functional Theory and Single Crystal X-ray Studies on Some Bis-Chalcone Derivatives [dergipark.org.tr]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. spiedigitallibrary.org [spiedigitallibrary.org]
- 8. whitman.edu [whitman.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Novel Synthesis of Aryl Cyclopropylketones - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 12. Single Crystal X-ray crystallographic investigations: X-ray crystallographic investigations of significant chalcone derivatives - Gandhi, Sahajkumar: 9786200654588 - AbeBooks [abebooks.co.uk]
- 13. Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies | European Journal of Chemistry [eurjchem.com]
- 14. Methyl 1-methylcyclopropyl ketone(1567-75-5) 1H NMR spectrum [chemicalbook.com]
